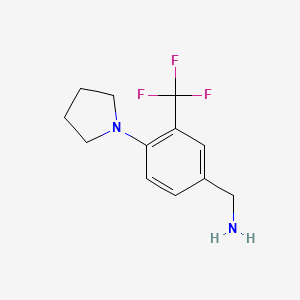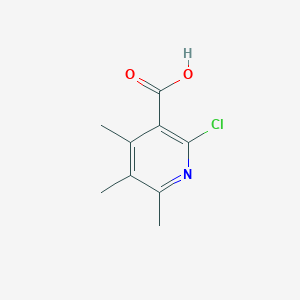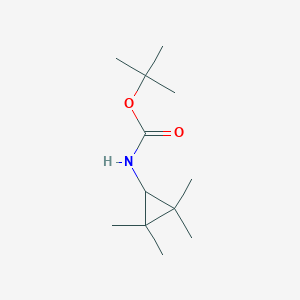
Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate
Overview
Description
Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is a chemical compound with the molecular formula C12H23NO2. It is known for its unique structure, which includes a cyclopropyl ring substituted with four methyl groups and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its distinctive properties .
Mechanism of Action
Pharmacokinetics
, which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate . For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 432.4±35.0 °C . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate typically involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl carbamate
- 2,2,3,3-tetramethylcyclopropylamine
- Tert-butyl-N-methylcarbamate
Comparison: Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is unique due to its cyclopropyl ring with four methyl groups, which imparts steric hindrance and affects its reactivity. Compared to tert-butyl carbamate, it has a more complex structure and different reactivity patterns. The presence of the cyclopropyl ring makes it distinct from other carbamates and amines .
Properties
IUPAC Name |
tert-butyl N-(2,2,3,3-tetramethylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)13-8-11(4,5)12(8,6)7/h8H,1-7H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXMVJKOYUIKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)
![3-Azatricyclo[4.2.2.02,5]decan-4-one](/img/structure/B3104719.png)
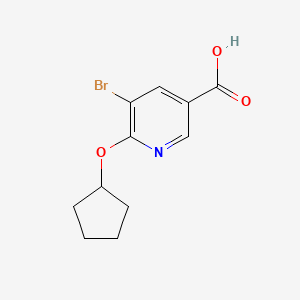

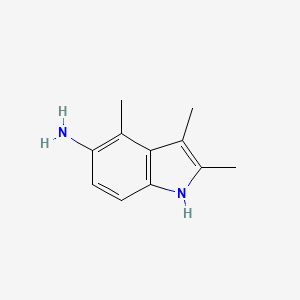
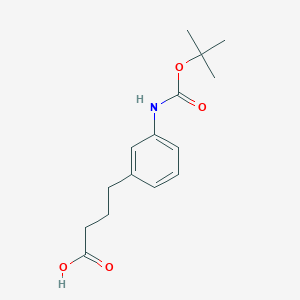
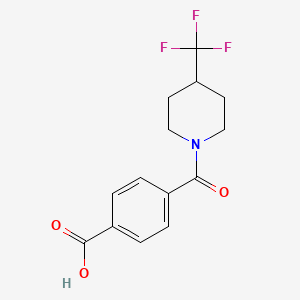
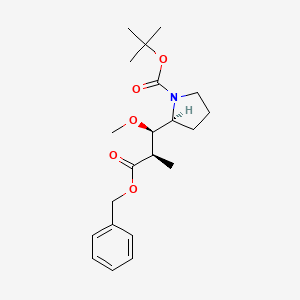
![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)

![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)
